molecular formula C10H10FN5O B2726349 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide CAS No. 89433-80-7

5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide

Cat. No. B2726349
CAS RN: 89433-80-7
M. Wt: 235.222
InChI Key: JCARCIDWYBTTLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, there are related compounds with similar structures that have been synthesized. For instance, a one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine resulted in the desired product .

Scientific Research Applications

Synthesis and Anticancer Activity

5-Amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide and related compounds have been extensively studied for their potential in anticancer therapy. These compounds, through various synthetic pathways, have been transformed into pyrazolo[1,5-a]pyrimidines and Schiff bases. These derivatives have shown significant cytotoxic activity against a variety of human cancer cell lines, including colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancers. The structure-activity relationship (SAR) has been a crucial part of these studies, aiming to understand the impact of chemical modifications on anticancer activity (Hassan et al., 2015).

Antimicrobial Applications

The antimicrobial potential of derivatives of 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide has also been explored. Novel Schiff bases derived from this compound and other related chemicals have been synthesized and tested for their antimicrobial activities. These compounds have shown excellent activity against a range of bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Puthran et al., 2019).

Bioactive Molecule Discovery

The search for novel bioactive molecules has led to the exploration of 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide derivatives for various biological activities. These studies have included the synthesis of pyrazole derivatives with potential antioxidant, anti-breast cancer, and anti-inflammatory properties. The interaction of these compounds with key enzymes implicated in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase (PI3K), has been investigated, providing insights into their mechanism of action and potential therapeutic applications (Thangarasu et al., 2019).

Novel Fluorophores and Agricultural Chemicals

Some derivatives of 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide have been identified as novel fluorescent molecules. These compounds, featuring trifluoromethyl groups, have shown promise as attractive fluorophores due to their strong fluorescence intensity and potential binding sites. Additionally, their activity against monocotyledonous weeds, such as Echinochloa crus-galli, suggests their utility in developing new agricultural chemicals (Wu et al., 2006).

properties

IUPAC Name

5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c11-7-3-1-2-4-8(7)16-10(13)6(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCARCIDWYBTTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=NO)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)/C(=N\O)/N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide

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